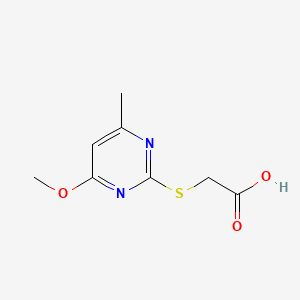
(S)-1-(pyridin-2-yl)pyrrolidin-3-ol
説明
(S)-1-(pyridin-2-yl)pyrrolidin-3-ol, also known as PYP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYP is a chiral molecule that possesses a pyrrolidine ring and a pyridine ring, making it an interesting target for synthesis and research.
作用機序
The exact mechanism of action of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol is not fully understood, but it is believed to interact with various receptors and enzymes in the body. This compound has been shown to bind to nicotinic acetylcholine receptors, which are involved in neurotransmission and have been implicated in various diseases, including Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of acetylcholinesterase activity, and the activation of the immune system. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which could potentially be useful in the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of (S)-1-(pyridin-2-yl)pyrrolidin-3-ol is its high enantioselectivity, which makes it suitable for various research applications. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving (S)-1-(pyridin-2-yl)pyrrolidin-3-ol. One area of interest is the development of new drugs based on this compound, particularly for the treatment of Alzheimer's disease and other neurological disorders. Additionally, this compound could be further studied for its potential use in the development of new materials and catalysts. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
科学的研究の応用
(S)-1-(pyridin-2-yl)pyrrolidin-3-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been identified as a potential drug target due to its ability to interact with various receptors and enzymes in the body. Additionally, this compound has been studied for its potential use in the development of new materials, such as polymers and liquid crystals.
特性
IUPAC Name |
(3S)-1-pyridin-2-ylpyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVUBKWZTRFGDS-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293943 | |
| Record name | (3S)-1-(2-Pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
895588-71-3 | |
| Record name | (3S)-1-(2-Pyridinyl)-3-pyrrolidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895588-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-1-(2-Pyridinyl)-3-pyrrolidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401293943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({3-[3-(Trifluoromethyl)phenoxy]phenyl}methyl)hydrazine](/img/structure/B1661231.png)

![Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-](/img/structure/B1661234.png)
![Methyl 3-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl]benzoate](/img/structure/B1661236.png)

![1-[2-(1H-indol-3-yl)ethyl]pyrrolidin-2-one](/img/structure/B1661238.png)

![N-[(E)-(2-Hydroxy-5-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1661241.png)

![Ethanone, 1,1'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B1661245.png)



